N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide
Description
Properties
Molecular Formula |
C18H17N3O5 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C18H17N3O5/c1-23-13-7-5-4-6-12(13)18(22)19-17-16(20-26-21-17)11-8-9-14(24-2)15(10-11)25-3/h4-10H,1-3H3,(H,19,21,22) |
InChI Key |
HDUXULZRCCWTBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or oxadiazoles.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s oxadiazole ring is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The target compound and BH52673 share identical molecular weights (369.37 g/mol), but BH52673 replaces the 2-methoxy group with a 2-ethoxy group, increasing lipophilicity. This substitution may enhance membrane permeability but reduce aqueous solubility .
- Electron-Withdrawing Effects : BH52669 incorporates a 4-chlorophenyl group, introducing electron-withdrawing effects that could improve oxidative stability or alter binding affinity compared to the methoxy-substituted target compound .
- Bioactivity Modulation: BH52675 includes a fluorophenoxy group, which is known to enhance interactions with enzymes or receptors via halogen bonding, a feature absent in the target compound .
Functional and Application-Based Comparisons
- Pesticidal Potential: Compounds like BH52669 (chlorophenyl) and BH52675 (fluorophenoxy) align with structural motifs found in commercial pesticides, such as diflufenican (a benzamide herbicide with trifluoromethyl and pyridine groups) . The target compound’s methoxy groups may confer milder herbicidal activity but lower environmental persistence.
- Metabolic Stability : The oxadiazole core in all listed compounds resists enzymatic degradation, but the 2-methoxybenzamide group in the target compound may undergo slower hydrolysis compared to aliphatic amides (e.g., BH52671’s 2-ethylbutanamide) due to aromatic conjugation .
Limitations of Current Data
While structural and molecular weight comparisons are feasible using , explicit experimental data on solubility, toxicity, or bioactivity are absent in the provided sources. Further studies are required to validate these hypotheses.
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
Molecular Formula: C20H19N3O5
Molecular Weight: 381.4 g/mol
IUPAC Name: this compound
Canonical SMILES: COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC=C)OC
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating their activity and influencing cellular responses.
- Enzyme Inhibition: It is suggested that the compound can inhibit key enzymes involved in metabolic pathways, thereby affecting cell proliferation and apoptosis.
- Signaling Pathway Modulation: The compound may alter signaling pathways that control cell growth and differentiation.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
-
In Vitro Studies:
- A study demonstrated that derivatives of oxadiazole compounds exhibited significant antiproliferative effects against various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these compounds ranged from 0.02 to 0.08 μmol/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Case Study:
Antioxidant Activity
The compound's antioxidant potential was assessed through DPPH radical-scavenging assays:
- Results indicated moderate antioxidant activity comparable to ascorbic acid at a concentration of 100 μg/mL. This suggests that the compound may help mitigate oxidative stress in biological systems .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound:
- In Vitro Testing: The compound displayed significant antibacterial activity against various strains of bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Data Tables
Q & A
Q. Advanced Considerations
- By-product Mitigation : Use HPLC to monitor intermediates; silica gel chromatography for purification .
- Catalyst Screening : DMAP (4-dimethylaminopyridine) enhances amide bond formation efficiency .
How can spectroscopic and chromatographic techniques be systematically applied to characterize this compound?
Q. Basic Characterization
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm) and oxadiazole C-N stretches (~1250 cm) .
- HPLC/MS : Verify purity (>95%) and molecular weight (e.g., calculated MW: ~367.3 g/mol) .
Q. Advanced Analysis
- X-ray Crystallography : Resolve 3D structure and confirm hydrogen bonding patterns (e.g., oxadiazole N-O interactions) .
- High-Resolution Mass Spectrometry (HRMS) : Assign exact mass (e.g., CHNO: 368.1245) .
What in vitro assays are suitable for evaluating its biological activity, and how should conflicting data be interpreted?
Q. Basic Screening
- Antimicrobial Assays : Disk diffusion/MIC tests against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Q. Advanced Mechanistic Studies
- Enzyme Inhibition : Target-specific assays (e.g., COX-2 for anti-inflammatory activity or topoisomerase II for antitumor effects) .
- Data Contradiction Resolution :
- Compare assay conditions (e.g., serum concentration in cell culture).
- Validate via orthogonal methods (e.g., Western blotting for protein targets) .
How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Q. Methodological Approach
- Substituent Variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups on the phenyl rings to modulate electronic effects .
- Bioisosteric Replacement : Replace oxadiazole with thiadiazole or triazole to assess ring flexibility .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen bond acceptors (e.g., oxadiazole oxygen) .
Q. Key Findings from Analogs
- 3,4-Dimethoxyphenyl : Enhances membrane permeability via lipophilicity (logP ~2.5) .
- 2-Methoxybenzamide : Improves solubility in polar solvents (e.g., DMSO) .
What strategies address discrepancies between in vitro potency and in vivo efficacy?
Q. Advanced Pharmacokinetic Analysis
- Metabolic Stability : Liver microsome assays to identify cytochrome P450-mediated degradation .
- Bioavailability Enhancement : Formulate as nanoparticles (e.g., PLGA encapsulation) to improve solubility .
- Toxicology Profiling : Acute toxicity studies in rodent models (LD determination) .
Case Study : A structurally similar oxadiazole derivative showed potent in vitro IC values (~5 µM) but poor oral bioavailability (<10%). Nanoformulation increased bioavailability to ~40% .
How can computational modeling predict target interactions and guide experimental validation?
Q. Methodology
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1) or DNA gyrase .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
- ADMET Prediction : SwissADME or pkCSM to estimate permeability (Caco-2), hepatotoxicity, and plasma protein binding .
Q. Validation Workflow
Predict binding affinity to EGFR (ΔG < -8 kcal/mol).
Validate via kinase inhibition assays .
Key Challenges & Recommendations
- Synthetic Scalability : Replace toxic solvents (e.g., DMF) with PEG-400 for greener chemistry .
- Biological Specificity : Use CRISPR-edited cell lines to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
